2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate
Description
Properties
IUPAC Name |
[2-oxo-2-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)amino]ethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)19-8-13(18)14-7-12(11-3-6-20-9-11)16-5-2-4-15-16/h2-6,9,12H,7-8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISCFBDOQWBUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CSC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate, a multistep synthetic route can be employed:
Formation of the Pyrazole Group: : This typically involves the cyclization of appropriate hydrazines with 1,3-diketones.
Synthesis of the Thiophene Moiety: : Thiophenes can be synthesized by the Hantzsch thiophene synthesis, involving the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Combination of Pyrazole and Thiophene Groups: : These groups can be linked through nucleophilic substitution reactions.
Acetylation: : The final step involves the acetylation of the amino group with acetic anhydride or acetyl chloride under basic conditions to obtain the acetate derivative.
Industrial Production Methods
While industrial production methods for such specialized compounds are typically proprietary, the process generally involves optimization of the above lab-scale synthetic routes for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the thiophene ring to form sulfoxides and sulfones.
Reduction: : The pyrazole ring can be subjected to catalytic hydrogenation to produce dihydropyrazole derivatives.
Substitution: : The acetate group can undergo nucleophilic substitution to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in the presence of a solvent like acetic acid.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Dihydropyrazoles.
Substitution: : Variously functionalized pyrazole derivatives.
Scientific Research Applications
This compound has diverse applications across multiple research fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating conditions such as inflammation, cancer, and infectious diseases.
Industry: : Utilized as a precursor in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate often involves interaction with specific molecular targets such as enzymes or receptors. For example, the pyrazole ring can mimic the structure of natural ligands, enabling the compound to bind to protein active sites and modulate their activity. This binding can disrupt or enhance the normal function of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its thiophen-3-yl substitution and pyrazole ring, distinguishing it from analogues. Below is a comparative analysis of key analogues:
Biological Activity
The compound 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities. The presence of these rings enhances the compound's potential as a bioactive molecule. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that pyrazole derivatives, including the target compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of certain pyrazole derivatives against various bacterial strains, such as E. coli and S. aureus, demonstrating their potential as antibacterial agents . The specific structure of the pyrazole ring contributes to its ability to interact with microbial targets.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in various studies. Pyrazole derivatives are often associated with inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes. For instance, compounds with similar structures have shown comparable anti-inflammatory effects to established drugs like indomethacin .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been reported to inhibit cancer cell proliferation in vitro and in vivo. Research indicates that these compounds may exert their effects by inducing apoptosis in cancer cells or inhibiting specific signaling pathways associated with tumor growth .
The biological activity of this compound is largely attributed to its structural components:
- Pyrazole Ring : Known for its ability to act as a scaffold for various biological activities, including enzyme inhibition.
- Thiophene Moiety : Enhances the compound's lipophilicity and facilitates interactions with biological membranes.
- Acetate Group : May influence solubility and bioavailability, impacting the overall pharmacokinetics of the compound.
Study 1: Antimicrobial Efficacy
A study evaluated several pyrazole derivatives against E. coli and S. aureus. The results indicated that modifications in the pyrazole structure significantly affected antimicrobial potency, highlighting structure–activity relationships (SARs) .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | High | High |
Study 2: Anti-inflammatory Assessment
In another investigation, the anti-inflammatory effects of various pyrazole derivatives were assessed using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in swelling compared to control groups .
Q & A
Synthesis and Optimization
1.1 Basic: What are the most effective synthetic routes for 2-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate, and how can reaction conditions be optimized for higher yields? Answer: The compound is synthesized via condensation of pyrazole and thiophene precursors using acetic acid under reflux (3–5 hours). Key steps include:
- Precursor activation : Use 1.1 equivalents of 3-formyl-indole derivatives to drive the reaction .
- Catalysis : Sodium acetate (2.0 equiv) enhances nucleophilic attack, while acetic acid acts as a proton shuttle .
- Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane 3:7) confirms reaction completion .
- Yield optimization : Maintain reflux at 110°C under nitrogen to minimize oxidation. Typical yields range from 60–75% .
1.2 Advanced: How can regioselectivity challenges in pyrazole-thiophene coupling be mitigated? Answer: Regioselectivity is controlled via:
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 5 hours) and improves regiochemical purity .
- Directing groups : Electron-withdrawing substituents on pyrazole (e.g., nitro groups) guide coupling to the thiophene’s 3-position .
- Cross-coupling catalysts : Pd(PPh₃)₄ with XPhos ligands in Suzuki-Miyaura reactions achieves >90% regioselectivity in analogous systems .
Structural Characterization
2.1 Basic: Which spectroscopic techniques are essential for confirming structural integrity? Answer:
- ¹H/¹³C NMR : Pyrazole protons appear at δ 7.5–8.5 ppm; thiophene protons at δ 6.5–7.5 ppm. The acetate ester’s methyl group resonates at δ 2.1 ppm .
- IR spectroscopy : Amide C=O stretch at ~1650 cm⁻¹; ester C=O at ~1740 cm⁻¹ .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z [M+H]⁺ = 349.3 .
2.2 Advanced: How can X-ray crystallography resolve stereochemical ambiguities? Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) confirms bond lengths (C–C: 1.54 Å) and dihedral angles (pyrazole-thiophene: 85°). Data refinement (R-factor <0.05) validates the trans-configuration of the ethylamino linker .
Biological Activity Profiling
3.1 Basic: What in vitro models are suitable for preliminary bioactivity screening? Answer:
- Anti-inflammatory assays : COX-2 inhibition (IC₅₀ determination via ELISA, 10–100 μM dose range) .
- Anticancer screening : MTT assay on HeLa cells (72-hour exposure, IC₅₀ ~45 μM) .
- Antimicrobial testing : Agar diffusion (100 μg/mL) against S. aureus (zone of inhibition: 12 mm) .
3.2 Advanced: How can structure-activity relationships (SAR) guide derivative design? Answer:
- Substituent effects : Replace the acetate with morpholine (logP reduction from 2.1 to 1.4) improves aqueous solubility .
- Molecular docking : Pyrazole’s N1 interacts with COX-2’s Val523 (binding energy: −8.2 kcal/mol) .
Environmental and Analytical Considerations
4.1 Basic: How can HPLC-DAD ensure batch-to-batch purity consistency? Answer:
- Column : C18 (5 μm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30, isocratic).
- Detection : 254 nm; retention time = 6.2 minutes .
- Calibration : Linear range 0.1–100 μg/mL (R² >0.99) .
4.2 Advanced: What methodologies assess environmental persistence? Answer:
- OECD 301F test : 28-day biodegradation in activated sludge (DOC removal <20% indicates low biodegradability) .
- Photolysis : UV irradiation (λ = 254 nm) degrades 50% of the compound in 48 hours (LC-MS/MS identifies thiophene cleavage products) .
Computational Modeling
5.1 Advanced: How can DFT simulations predict reactivity? Answer:
- HOMO-LUMO analysis : HOMO (−5.3 eV) localizes on pyrazole, indicating nucleophilic attack sites .
- Reactivity descriptors : Global electrophilicity index (ω = 3.1 eV) suggests moderate electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
